
Sodium 5,5-diethyl-2-thiobarbiturate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5,5-diethyl-2-thiobarbiturate is a derivative of thiobarbituric acid, characterized by the substitution of ethyl groups at the 5th position of the barbituric acid ring. This compound is known for its significant biological and chemical properties, making it valuable in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5,5-diethyl-2-thiobarbiturate typically involves the reaction of dimethyl malonate, thiourea, and sodium methylate in methanol as the solvent. The reaction is carried out at elevated temperatures, preferably at reflux temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 5,5-diethyl-2-thiobarbiturate undergoes various chemical reactions, including oxidation, reduction, and substitution. It behaves as an S-donor ligand in complexation reactions with metals such as silver (Ag) and lead (Pb) .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) are used.
Substitution: Halogenation reactions often involve reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms into the molecule .
Wissenschaftliche Forschungsanwendungen
Sodium 5,5-diethyl-2-thiobarbiturate has widespread applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Acts as a buffering agent in biochemical experiments due to its ability to stabilize pH levels.
Medicine: Historically used as a sedative and hypnotic agent.
Industry: Employed in the production of pharmaceuticals and as an analytical reagent in chemical analysis.
Wirkmechanismus
The mechanism of action of sodium 5,5-diethyl-2-thiobarbiturate involves its interaction with the gamma-aminobutyric acid (GABA) receptor. It binds to a distinct site on the GABA receptor, enhancing the inhibitory effect of GABA by increasing the duration of chloride ion channel opening. This leads to prolonged neuronal inhibition, which accounts for its sedative and hypnotic effects .
Vergleich Mit ähnlichen Verbindungen
Thiopental: Another barbiturate with similar sedative properties.
Phenobarbital: Used primarily as an anticonvulsant.
5,5-diethylbarbituric acid: A non-thio derivative with hypnotic properties.
Uniqueness: Sodium 5,5-diethyl-2-thiobarbiturate is unique due to the presence of sulfur in its structure, which imparts distinct chemical and biological properties. This sulfur atom allows it to act as an S-donor ligand, making it valuable in coordination chemistry .
Eigenschaften
CAS-Nummer |
64038-06-8 |
|---|---|
Molekularformel |
C8H11N2NaO2S |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
sodium;5,5-diethyl-2-sulfanylidenepyrimidin-3-ide-4,6-dione |
InChI |
InChI=1S/C8H12N2O2S.Na/c1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h3-4H2,1-2H3,(H2,9,10,11,12,13);/q;+1/p-1 |
InChI-Schlüssel |
MDXJQOMLGMACCV-UHFFFAOYSA-M |
Kanonische SMILES |
CCC1(C(=O)NC(=S)[N-]C1=O)CC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate](/img/structure/B13782737.png)

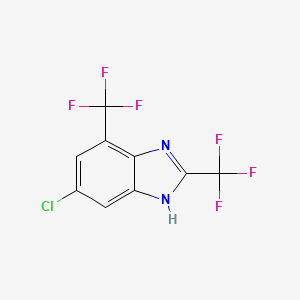
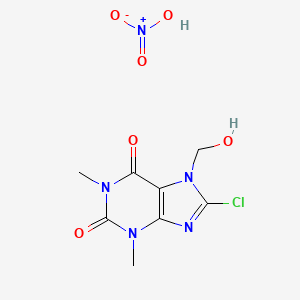

![((2E)-2-[(2Z)-2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]-2,3-dihydro-1H-inden-1-ylidene)malononitrile](/img/structure/B13782767.png)

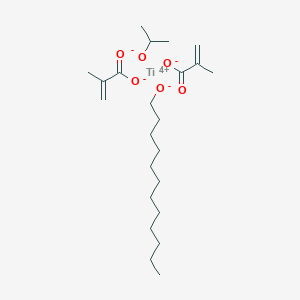
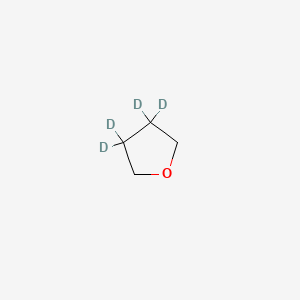
![Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt](/img/structure/B13782801.png)
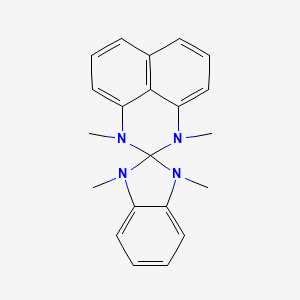
![Titanium, bis[2-(hydroxy-kappaO)benzaldehydato-kappaO][2-(hydroxy-kappaO)benzaldehydato](2-propanolato)-](/img/structure/B13782807.png)
